molecular formula C7H8N2O2 B13795478 methyl 2-ethenyl-1H-imidazole-5-carboxylate CAS No. 52039-62-0

methyl 2-ethenyl-1H-imidazole-5-carboxylate

Cat. No.: B13795478
CAS No.: 52039-62-0
M. Wt: 152.15 g/mol
InChI Key: JQKHEKNIYYQMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethenyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position and an ethenyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethenyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materialsThe use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of methyl 2-ethenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

Methyl 2-ethenyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

52039-62-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 2-ethenyl-1H-imidazole-5-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-3-6-8-4-5(9-6)7(10)11-2/h3-4H,1H2,2H3,(H,8,9)

InChI Key

JQKHEKNIYYQMMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.